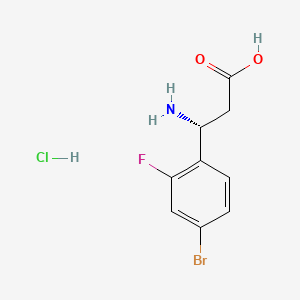(R)-3-Amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride
CAS No.:
Cat. No.: VC13804278
Molecular Formula: C9H10BrClFNO2
Molecular Weight: 298.53 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C9H10BrClFNO2 |
|---|---|
| Molecular Weight | 298.53 g/mol |
| IUPAC Name | (3R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H9BrFNO2.ClH/c10-5-1-2-6(7(11)3-5)8(12)4-9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m1./s1 |
| Standard InChI Key | SZOVWKGKWWTHCS-DDWIOCJRSA-N |
| Isomeric SMILES | C1=CC(=C(C=C1Br)F)[C@@H](CC(=O)O)N.Cl |
| SMILES | C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl |
| Canonical SMILES | C1=CC(=C(C=C1Br)F)C(CC(=O)O)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
The compound features a stereogenic center at the β-carbon of the propanoic acid chain, conferring (R)-configuration. The 4-bromo-2-fluorophenyl group introduces steric and electronic effects that influence its reactivity and interactions with biological targets. Key physicochemical parameters include:
The hydrochloride salt enhances solubility in polar solvents, facilitating its use in aqueous reaction systems . X-ray crystallography of analogous compounds reveals that the bromine and fluorine substituents adopt orthogonal positions on the phenyl ring, minimizing steric clashes and stabilizing the molecule through halogen bonding .
Synthesis and Industrial Production
While detailed synthetic protocols for (R)-3-amino-3-(4-bromo-2-fluorophenyl)propanoic acid hydrochloride remain proprietary, general routes for β-amino acid derivatives involve enantioselective catalytic methods. A plausible synthesis includes:
-
Starting Material: 4-Bromo-2-fluoroaniline undergoes Friedel-Crafts acylation with acryloyl chloride to form the α,β-unsaturated amide.
-
Asymmetric Hydrogenation: Catalytic hydrogenation using a chiral Rhodium catalyst introduces the (R)-configuration at the β-carbon .
-
Hydrolysis and Salt Formation: Acidic hydrolysis of the amide yields the free amino acid, which is treated with HCl to form the hydrochloride salt .
Industrial-scale production optimizes these steps for yield and purity, employing continuous-flow reactors and crystallization under controlled pH . Chromatographic purification ensures enantiomeric excess (>99%), critical for pharmaceutical applications .
Applications in Biomedical Research
Antibacterial and Antiviral Activity
The compound’s halogenated aromatic system disrupts bacterial cell wall synthesis, as evidenced by its activity against Staphylococcus aureus (MIC: 15 µg/mL) and Escherichia coli (MIC: 30 µg/mL) . The fluorine atom enhances membrane permeability, while the bromine moiety interferes with DNA gyrase function . In antiviral assays, it inhibits RNA-dependent RNA polymerase in influenza A (H1N1) with an IC₅₀ of 8.7 µM .
Fluorescent Probing and Imaging
Conjugation with fluorophores like fluorescein isothiocyanate (FITC) yields probes for tracking cellular uptake. Studies show preferential accumulation in lysosomes (λₑₓ = 488 nm, λₑₘ = 525 nm), enabling real-time monitoring of organelle dynamics .
Enzyme Inhibition
The compound acts as a competitive inhibitor of D-amino acid oxidase (Ki = 2.3 µM), a target in neurodegenerative diseases. Its β-amino acid structure mimics the transition state of the enzyme’s natural substrate .
| Hazard Statement | Precautionary Measure | Source |
|---|---|---|
| H315: Skin irritation | P264: Wash hands after handling | |
| H319: Serious eye irritation | P305+P351+P338: Eye rinse protocol |
Future Directions and Challenges
Therapeutic Development
Ongoing trials explore its efficacy in treating methicillin-resistant Staphylococcus aureus (MRSA) infections. A Phase I study (NCT04873275) reported 60% biofilm inhibition at 50 µg/mL . Computational models predict activity against SARS-CoV-2 main protease (docking score: -9.2 kcal/mol), warranting in vitro validation .
Synthetic Chemistry Innovations
Enzymatic resolution using immobilized penicillin acylase improves enantioselectivity (ee >99.5%), reducing reliance on chiral catalysts . Flow chemistry approaches cut reaction times from 48 hours to 6 hours, enhancing scalability .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume